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Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate is a chemical compound characterized by its unique molecular structure, which includes an ethyl ester group, a chloro substituent, and a hydrazone linkage. Its molecular formula is C11H13ClN2O2, and it has a molecular weight of approximately 240.69 g/mol. The compound appears as a light yellow to dark yellow solid and is sparingly soluble in chloroform and slightly soluble in methanol .
The synthesis of Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate typically involves a multi-step reaction process:
These steps may vary based on specific laboratory conditions and desired purity levels .
Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate serves as an important intermediate in organic synthesis, particularly in the pharmaceutical industry. It is utilized in the development of various bioactive compounds, including potential drugs for treating inflammatory diseases and cancers. Additionally, its derivatives may find applications in agrochemicals and as dyes due to their chromophoric properties .
Interaction studies involving Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate focus primarily on its reactivity with biological molecules. Research on related compounds shows that hydrazones can interact with proteins and nucleic acids, potentially affecting their function. These interactions may lead to changes in enzymatic activity or gene expression profiles, suggesting avenues for further investigation into its pharmacological potential .
Several compounds share structural similarities with Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate | C11H13ClN2O3 | Contains a methoxy group instead of methyl |
| Ethyl 3-chloro-3-[3-(4-methylphenyl)hydrazono]propanoate | C12H14ClN2O2 | Features a propanoate chain |
| Ethyl 4-chloro-4-[4-(methylphenyl)hydrazono]butanoate | C13H15ClN2O3 | Contains a butanoate chain |
Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate stands out due to its specific arrangement of functional groups and its potential biological activities that are not fully explored yet. Its chloro substituent enhances its reactivity compared to non-chlorinated analogs, making it a valuable compound for further research in medicinal chemistry .